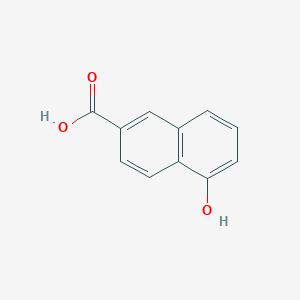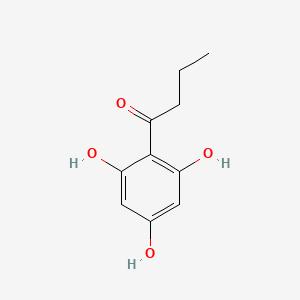
1,5,9,13-Tetraazacyclohexadecane
Overview
Description
1,5,9,13-Tetraazacyclohexadecane is a macrocyclic tetrathioether compound. It forms complexes with heavy metals through reactions with heavy metal salts . The chemical formula for this compound is C₁₂H₂₄S₄ .
Synthesis Analysis
- High-yield synthesis of 1,5,9,13-tetraazacyclohexadecane was achieved by condensing the ditosylate of 1,3-propanediol with the disodium salt of N,N’,N’‘,N’‘’-tetra-p-toluene-sulfonyl-N,N’-bis(3-aminopropyl)-1,3-propanediamine. The removal of the tosylate groups resulted in the desired product .
- The crystal structure of 1,5,9,13-tetraazacyclohexadecane complexed with zinc (II) was determined. The Zn (II) ion exhibits a somewhat distorted tetrahedral coordination geometry. The N–Zn–N angles within the chelate rings of the complex range from 101.9° to 105.4°, while the N–Zn–N angles outside the chelate rings are 122.8° and 123.4°. The Zn–N bond lengths vary from 1.97 Å to 2.03 Å .
Molecular Structure Analysis
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
Scientific Research Applications
1. Synthesis and Structural Analysis 1,5,9,13-Tetraazacyclohexadecane has been synthesized with high yield and its crystal structure has been extensively studied. For instance, Smith, Ekstrand, and Raymond (1978) described a method for synthesizing this compound and analyzed its crystal structure using X-ray diffraction, revealing a molecule with D2d symmetry and a square planar arrangement of its nitrogen atoms (Smith, Ekstrand, & Raymond, 1978).
2. Complex Formation and Crystal Structures The compound has been used to form various metal complexes, which have been characterized by their crystal structures. For example, Chiu, Che, and Mak (1996) created a dinitrogen ruthenium(II) macrocyclic tertiary amine complex and analyzed its structure through X-ray crystallography (Chiu, Che, & Mak, 1996).
3. Analyzing Macrocyclic Conformations Research has also focused on understanding the conformations assumed by 1,5,9,13-Tetraazacyclohexadecane when complexed with metal ions. Luckay, Chantson, Reibenspies, and Hancock (1995) conducted a study on its zinc(II) complex, providing insights into the molecular mechanics of macrocyclic complexes (Luckay, Chantson, Reibenspies, & Hancock, 1995).
4. Template Syntheses and Characterization The compound has been utilized in the template synthesis of metal complexes. Salavati‐Niasari and Amiri (2005) explored the synthesis and characterization of Copper(II) complexes using a 16-membered Tetraaza Macrocycle, providing valuable insights into the nature of these complexes (Salavati‐Niasari & Amiri, 2005).
5. Stability Studies The stability of complexes formed by 1,5,9,13-Tetraazacyclohexadecane has been a subject of interest. Luckay and Hancock (1991) conducted a study to understand the formation constants and stability patterns of its complexes with various metal ions (Luckay & Hancock, 1991).
6. Photophysics of Complexes Research into the photophysical properties of its complexes has also been conducted. Grisenti et al. (2010) synthesized and studied the photophysics of dicyanochromium(III) complexes, contributing to the understanding of the luminescence properties of these compounds (Grisenti et al., 2010).
7. Thermodynamic Studies The thermodynamic properties of the complexes formed by 1,5,9,13-Tetraazacyclohexadecane have been extensively studied. For instance, Gallori, Martini, Micheloni, and Paoletti (1980) examined the enthalpic and entropic contributions in the reactions of hydrogen, copper(II), and nickel(II) ions with this macrocycle (Gallori, Martini, Micheloni, & Paoletti, 1980).
properties
IUPAC Name |
1,5,9,13-tetrazacyclohexadecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N4/c1-5-13-7-2-9-15-11-4-12-16-10-3-8-14-6-1/h13-16H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPRJLINFVQPDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCCNCCCNCCCNC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423210 | |
| Record name | 1,5,9,13-Tetraazacyclohexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5,9,13-Tetraazacyclohexadecane | |
CAS RN |
24772-41-6 | |
| Record name | 1,5,9,13-Tetraazacyclohexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

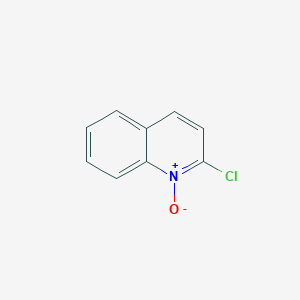

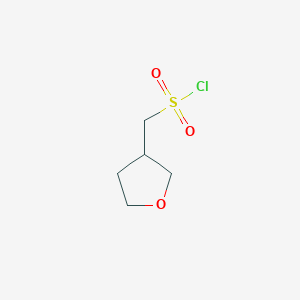
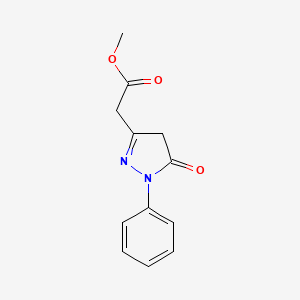
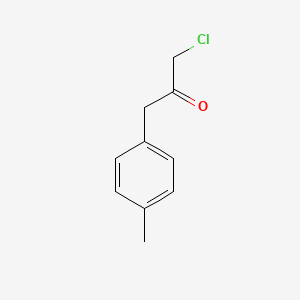
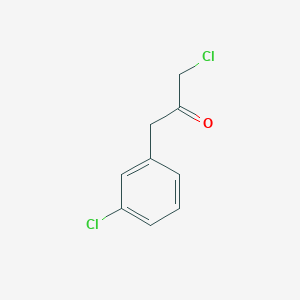

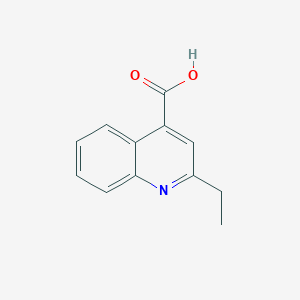
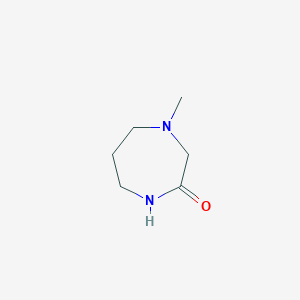
![4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B3050209.png)
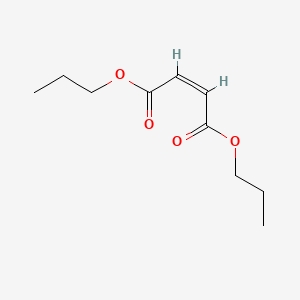
![Butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]-](/img/structure/B3050214.png)
